N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Design and Synthesis for Antimycobacterial Activity
One of the notable applications of derivatives similar to N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide is in the design and synthesis of compounds with antimycobacterial activity. Research by Lv et al. (2017) on imidazo[1,2-a]pyridine-3-carboxamides (IPAs) revealed the synthesis of compounds with considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis (MTB) strains, highlighting the potential of these compounds as scaffolds for developing new antimycobacterial agents (Lv et al., 2017).
Novel Synthesis Methods
The exploration of novel synthesis methods for imidazo[1,5-a]pyridines, as discussed by Crawforth and Paoletti (2009), involves starting from carboxylic acid and 2-methylaminopyridines. This method allows for the introduction of various substituents, demonstrating the versatility in synthesizing compounds related to this compound and their potential for further functionalization (Crawforth & Paoletti, 2009).
Antitubercular Agents
Another significant application is the development of antitubercular agents. Li et al. (2020) synthesized a series of N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamide derivatives containing various amine moieties, many of which showed excellent in vitro activity against both drug-sensitive and multidrug-resistant MTB strains. This research underscores the potential of such compounds in creating effective treatments against tuberculosis (Li et al., 2020).
Investigating Cellular Permeability
In addition to antimicrobial activities, derivatives of imidazo[1,2-a]pyridines have been investigated for their cellular permeability. Liu and Kodadek (2009) studied the effects of size and linker variations on the cellular permeability of pyrrole-imidazole polyamides, identifying that certain linkers, such as a short ethylene diamine (Et) linker, displayed high cellular permeability. This research is crucial for understanding how these compounds can be effectively delivered into cells (Liu & Kodadek, 2009).
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
Future Directions
Properties
IUPAC Name |
N-(2-pyridin-4-ylethyl)-1H-imidazo[4,5-b]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c20-14(17-7-3-10-1-5-15-6-2-10)11-4-8-16-13-12(11)18-9-19-13/h1-2,4-6,8-9H,3,7H2,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URNHPFVXLFYHAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC(=O)C2=C3C(=NC=C2)N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.